5-Aminothiophene-3-carbonitrile is an organic compound characterized by its thiophene ring structure, an amino group, and a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 124.16 g/mol. The compound exhibits unique electronic properties due to the presence of the electronegative nitrogen in the carbonitrile group, which can influence its reactivity and interactions in various chemical environments .
Research indicates that derivatives of 5-aminothiophene-3-carbonitrile exhibit various biological activities, including potential anticancer properties. For instance, certain derivatives have been studied for their ability to act as allosteric enhancers of adenosine A1 receptors, which are implicated in various therapeutic applications . Additionally, some studies suggest that these compounds may possess antibacterial and antifungal properties, making them candidates for further pharmaceutical development .
The synthesis of 5-aminothiophene-3-carbonitrile can be accomplished through several methods:
5-Aminothiophene-3-carbonitrile serves as a versatile building block in organic synthesis. Its applications include:
Studies on 5-aminothiophene-3-carbonitrile have focused on its interactions with biological targets. For instance, investigations into its role as an allosteric modulator of adenosine receptors have highlighted its potential therapeutic applications in treating conditions like heart disease and cancer . Computational studies using density functional theory (DFT) have also been employed to predict its reactivity and interaction mechanisms with various biological molecules .
Several compounds share structural similarities with 5-aminothiophene-3-carbonitrile. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminothiophene | Thiophene ring without nitrile | Different reactivity due to absence of carbonitrile |
| 3-Aminothiophene-2-carbonitrile | Similar structure but different substitution pattern | Variations in chemical behavior due to positional changes |
| 2-Amino-3-cyanopyridine | Contains a pyridine ring instead of thiophene | Distinct properties due to different ring structure |
| 2-Amino-5-methylthiophene-3-carbonitrile | Methyl substitution on thiophene | Alters solubility and reactivity compared to parent compound |
The uniqueness of 5-aminothiophene-3-carbonitrile lies in its combination of the thiophene ring and the carbonitrile group, which provides specific electronic properties that enhance its utility in both medicinal chemistry and material science applications .
The Gewald reaction represents the most widely employed synthetic methodology for accessing 5-aminothiophene-3-carbonitrile derivatives, involving the condensation of carbonyl compounds with activated acetonitriles in the presence of elemental sulfur [1]. This multicomponent reaction has undergone extensive optimization to enhance yields and reaction efficiency through various strategic modifications [2].
The classical two-component approach to 5-aminothiophene-3-carbonitrile synthesis involves the initial formation of α,β-unsaturated nitriles through Knoevenagel condensation, followed by cyclization with elemental sulfur [3]. This stepwise methodology typically produces higher yields compared to one-pot procedures due to improved reaction control [3].
The mechanism initiates with the formation of a nucleophilic carbanion through deprotonation of the activated methylene compound [4]. The resulting intermediate undergoes condensation with the carbonyl component, generating an α,β-unsaturated nitrile that subsequently reacts with elemental sulfur to form the thiophene ring system [5]. Research has demonstrated that the two-step approach allows for better optimization of individual reaction stages, resulting in improved overall yields [3].
Table 1: Classical Two-Component Gewald Reaction Conditions
| Substrate | Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | Triethylamine | Ethanol | 50 | 4 | 85 |
| Acetone | Piperidine | Methanol | 60 | 6 | 78 |
| Benzaldehyde | Morpholine | Dimethylformamide | 80 | 3 | 82 |
| Butanone | Diethylamine | Ethanol | 50 | 5 | 80 |
The modified three-component cyclization approach represents a significant advancement in Gewald methodology, enabling the simultaneous introduction of all reaction components in a single vessel [6]. This approach utilizes cyanoacetamides as activated methylene compounds, providing enhanced reactivity and improved product diversity [6].
Recent investigations have demonstrated that three-component reactions employing cyanoacetamide, aldehydes or ketones, and elemental sulfur can achieve yields ranging from 38% to 95% depending on substrate selection and reaction conditions [7]. The reaction proceeds through formation of thioacrylamide intermediates that undergo rapid cyclization to yield the desired aminothiophene products [7].
Table 2: Three-Component Gewald Reaction Optimization Data
| Entry | Aldehyde/Ketone | Cyanoacetamide | Base | Solvent | Yield (%) | Time (min) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Standard | Potassium hydroxide | Ethanol | 70 | 30 |
| 2 | 4-Methoxybenzaldehyde | Standard | Potassium hydroxide | Ethanol | 78 | 30 |
| 3 | Cyclohexanone | Standard | Potassium hydroxide | Ethanol | 85 | 30 |
| 4 | Acetophenone | Standard | Potassium hydroxide | Ethanol | 75 | 45 |
| 5 | Furaldehyde | Standard | Potassium hydroxide | Ethanol | 68 | 30 |
The three-component methodology offers significant advantages in terms of reaction simplicity and reduced purification requirements, as many products precipitate directly from the reaction mixture [6]. This precipitation behavior eliminates the need for chromatographic purification in numerous cases, making the process more economically viable for large-scale synthesis [6].
Systematic optimization of solvent and catalyst systems has revealed significant effects on both reaction rates and product yields in Gewald syntheses [8]. Comprehensive studies have identified specific solvent-catalyst combinations that provide superior performance compared to traditional systems [3].
Table 3: Solvent Effects on Gewald Reaction Yields
| Solvent System | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Water | Piperidinium borate | 100 | 240 | 65 |
| Methanol | Piperidinium borate | 100 | 180 | 78 |
| Ethanol | Piperidinium borate | 100 | 120 | 85 |
| Ethanol/Water (9:1) | Piperidinium borate | 100 | 25 | 96 |
| Methanol/Water (9:1) | Piperidinium borate | 100 | 45 | 89 |
| Ethanol/Water (1:1) | Piperidinium borate | 100 | 90 | 82 |
| Dimethyl sulfoxide | Piperidinium borate | 100 | 15 | 45 |
| Dimethylformamide | Piperidinium borate | 100 | 20 | 48 |
The ethanol-water mixture in a 9:1 ratio has emerged as the optimal solvent system, providing excellent yields in significantly reduced reaction times [8]. This solvent combination facilitates enhanced mass transfer and improved substrate solubility while maintaining environmental compatibility [8].
Catalyst selection studies have revealed that piperidinium borate systems exhibit superior catalytic activity compared to traditional organic bases [8]. The catalyst loading can be reduced to 20 mol% while maintaining excellent yields, representing a significant improvement over conventional methods that often require stoichiometric or excess base quantities [8].
Table 4: Catalyst Loading Optimization Studies
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 5 | 100 | 60 | 65 |
| 10 | 100 | 45 | 78 |
| 15 | 100 | 30 | 89 |
| 20 | 100 | 25 | 96 |
| 30 | 100 | 25 | 94 |
| 40 | 100 | 25 | 95 |
Temperature optimization studies demonstrate that elevated temperatures significantly enhance reaction rates without compromising product yields [8]. Reactions conducted at 100°C achieve completion within 25 minutes, compared to trace conversion after 24 hours at room temperature [8].
Microwave-assisted synthesis has emerged as a powerful alternative approach for 5-aminothiophene-3-carbonitrile preparation, offering significant advantages in terms of reaction times and energy efficiency [9]. The application of microwave irradiation to Gewald reactions typically reduces reaction times from hours to minutes while maintaining or improving product yields [10].
Research has demonstrated that microwave-assisted Gewald reactions can achieve complete conversion within 25 minutes at 100°C, compared to several hours required for conventional heating methods [8]. The enhanced reaction rates result from more efficient energy transfer and improved molecular activation under microwave conditions [9].
Table 5: Microwave-Assisted Synthesis Optimization
| Power (W) | Temperature (°C) | Time (min) | Substrate | Yield (%) |
|---|---|---|---|---|
| 200 | 50 | 25 | 2,5-Dimethylthiophene | 74 |
| 250 | 80 | 20 | Cyclohexanone | 89 |
| 300 | 100 | 15 | Benzaldehyde | 92 |
| 350 | 120 | 12 | Acetophenone | 88 |
| 400 | 130 | 10 | 4-Methoxybenzaldehyde | 96 |
Microwave-assisted protocols have been successfully applied to solid-support synthesis, enabling the preparation of diverse aminothiophene libraries with improved purity profiles [10]. The solid-support approach eliminates the need for extensive purification procedures, as products can be cleaved directly from the resin with high purity [10].
The optimization of microwave parameters requires careful consideration of power settings, temperature control, and reaction vessel design [11]. Studies have shown that optimal conditions typically involve moderate power levels (200-400 W) with precise temperature control to prevent substrate decomposition [11].
Flow chemistry represents a cutting-edge approach to 5-aminothiophene-3-carbonitrile synthesis, offering advantages in terms of reaction control, scalability, and safety [12]. Continuous flow reactors enable precise control of reaction parameters and facilitate the handling of hazardous reagents under safer conditions [13].
Flow synthesis protocols typically involve the continuous mixing of substrate streams in temperature-controlled reactor coils, followed by in-line workup and product isolation [12]. The continuous nature of flow processes allows for real-time optimization of reaction conditions and immediate adjustment of parameters to maximize yields [13].
Table 6: Flow Chemistry Process Parameters
| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 0.5 | 120 | 8.0 | 10 | 78 |
| 1.0 | 130 | 6.0 | 12 | 85 |
| 1.5 | 140 | 4.5 | 15 | 92 |
| 2.0 | 150 | 3.5 | 18 | 89 |
| 2.5 | 160 | 2.8 | 20 | 87 |
The implementation of flow chemistry for thiophene synthesis has demonstrated significant advantages in terms of product consistency and process scalability [12]. Continuous flow systems can operate for extended periods without interruption, enabling the production of large quantities of product with consistent quality [13].
Flow reactors equipped with in-line monitoring systems allow for real-time analysis of reaction progress and immediate optimization of conditions [12]. This capability enables rapid method development and ensures consistent product quality throughout extended production runs [13].
Table 7: Flow Chemistry vs. Batch Process Comparison
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time (min) | 180 | 45 | 4.0× |
| Yield (%) | 78 | 92 | 1.2× |
| Throughput (g/h) | 2.1 | 8.4 | 4.0× |
| Solvent Usage (mL/g) | 25 | 15 | 1.7× |
| Energy Consumption (kWh/g) | 0.8 | 0.3 | 2.7× |
The electrophilic aromatic substitution reactions of 5-aminothiophene-3-carbonitrile demonstrate characteristic regioselectivity patterns that are governed by the electronic effects of the amino and carbonitrile substituents. The thiophene ring exhibits enhanced reactivity compared to benzene due to the electron-releasing properties of the sulfur heteroatom, which increases electron density at specific ring positions [1] [2].
The presence of both electron-donating (amino) and electron-withdrawing (carbonitrile) groups creates a complex electronic environment that significantly influences substitution patterns. The amino group at position 5 exerts a strong electron-donating effect through resonance, while the carbonitrile group at position 3 withdraws electron density through both inductive and resonance mechanisms [3]. This combination results in preferential electrophilic attack at position 4, which experiences the greatest electron density enhancement from the amino group while being least affected by the electron-withdrawing carbonitrile group [4].
Halogenation reactions of 5-aminothiophene-3-carbonitrile exhibit remarkable regioselectivity, with electrophilic attack occurring predominantly at the carbon-4 position. This selectivity pattern differs significantly from simple thiophene, which typically undergoes substitution at the carbon-2 position [4] [5].
The regioselectivity can be rationalized through analysis of the electronic distribution in the thiophene ring. The amino group at position 5 donates electron density through resonance, creating regions of enhanced nucleophilicity. Simultaneously, the carbonitrile group at position 3 depletes electron density at adjacent positions through its electron-withdrawing effects . The net result is that position 4 becomes the most electron-rich and therefore most susceptible to electrophilic attack.
Table 1: Halogenation Reactivity Data
| Halogen | Reaction Position | Selectivity Ratio (C-4:C-2) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Bromine | C-4 | 15:1 | 25 | 2 | 85 |
| Chlorine | C-4 | 12:1 | 40 | 4 | 78 |
| Iodine | C-4 | 18:1 | 0 | 1 | 92 |
Bromination studies reveal that molecular bromine attacks position 4 with exceptional selectivity, achieving a 15:1 ratio favoring the carbon-4 position over carbon-2 . This high selectivity is attributed to the stabilization of the sigma-complex intermediate formed during electrophilic attack. The amino group can effectively stabilize positive charge development at position 4 through resonance donation, while the carbonitrile group minimizes competing substitution at position 2 through electronic deactivation [5].
Chlorination proceeds through a similar mechanism but with slightly reduced selectivity (12:1 ratio) due to the lower electrophilicity of chlorine compared to bromine [7]. The reaction requires elevated temperatures to achieve comparable conversion rates, reflecting the decreased reactivity of the chlorinating species. Iodination demonstrates the highest selectivity (18:1 ratio) and proceeds rapidly even at low temperatures, consistent with the high electrophilicity of iodine and its ability to form stable charge-transfer complexes with electron-rich aromatic systems [8].
Nitration and sulfonation reactions of 5-aminothiophene-3-carbonitrile proceed through electrophilic aromatic substitution mechanisms, with both reactions showing preferential attack at position 4. However, the reaction conditions and mechanistic details differ significantly between these two transformation types [9].
Table 2: Nitration and Sulfonation Electronic Effects
| Reaction Type | Conditions | Major Product Position | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-4 | 89 | 72 |
| Nitration | HNO3/Ac2O, 25°C | C-4 | 76 | 68 |
| Sulfonation | SO3/H2SO4, 60°C | C-4 | 82 | 85 |
| Sulfonation | ClSO3H, 0°C | C-4 | 94 | 88 |
Nitration reactions utilizing nitric acid in sulfuric acid demonstrate high regioselectivity for position 4 (89% selectivity) when conducted at low temperatures . The reaction mechanism involves formation of the nitronium ion (NO2+) as the active electrophile, which attacks the electron-rich carbon-4 position. The intermediate sigma-complex is stabilized through resonance interaction with the amino group, facilitating proton loss and restoration of aromaticity. Under milder conditions using nitric acid in acetic anhydride, selectivity decreases to 76%, indicating that reaction conditions significantly influence the substitution pattern [9].
Sulfonation reactions proceed through attack by sulfur trioxide or related electrophilic sulfur species. When conducted with sulfur trioxide in sulfuric acid at elevated temperatures, the reaction achieves 82% selectivity for position 4 [9]. The mechanism involves initial formation of a sigma-complex followed by deprotonation to yield the sulfonic acid product. The use of chlorosulfonic acid at low temperatures provides enhanced selectivity (94%) and improved yields (88%), demonstrating the importance of reaction conditions in controlling both selectivity and efficiency [9].
The superior performance of chlorosulfonic acid compared to the sulfur trioxide/sulfuric acid system reflects differences in the electrophilic species and reaction environment. Chlorosulfonic acid generates highly electrophilic sulfur species that react rapidly with minimal side reactions, while the sulfur trioxide system may involve competing equilibria and secondary sulfonation processes that reduce overall selectivity [9].
Nucleophilic displacement reactions involving 5-aminothiophene-3-carbonitrile primarily target the electrophilic centers created by the electron-withdrawing carbonitrile group and the potential for amino group modifications. These reactions follow distinct mechanistic pathways depending on the specific functional group targeted and the reaction conditions employed [11] [12].
The thiophene ring system exhibits enhanced reactivity toward nucleophilic substitution compared to benzene analogs, with reactivity being at least 1000 times greater than corresponding benzene compounds [11]. This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize negative charge through d-orbital participation and resonance effects [11].
The carbonitrile group in 5-aminothiophene-3-carbonitrile serves as a versatile functional handle for various nucleophilic transformations. These reactions typically involve nucleophilic attack at the electrophilic carbon of the nitrile group, followed by subsequent transformations that depend on the specific reaction conditions and nucleophile employed [13] [14].
Table 3: Cyano Group Transformation Reactions
| Transformation | Reagents | Product | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Hydrolysis to Carboxylic Acid | H2SO4/H2O, reflux | 5-Aminothiophene-3-carboxylic acid | 94 | 6 |
| Reduction to Primary Amine | LiAlH4/THF, 0°C | 5-Amino-3-methylaminothiophene | 87 | 4 |
| Reduction to Aldehyde | DIBAL-H/toluene, -78°C | 5-Aminothiophene-3-carbaldehyde | 76 | 2 |
| Conversion to Amide | H2SO4/H2O, 60°C | 5-Aminothiophene-3-carboxamide | 89 | 4 |
Hydrolysis of the carbonitrile group proceeds through a two-step mechanism involving initial nucleophilic attack by water followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate [13]. Under acidic conditions (H2SO4/H2O at reflux), the reaction proceeds with excellent yield (94%) to provide 5-aminothiophene-3-carboxylic acid [13]. The mechanism involves protonation of the nitrile nitrogen to activate the carbon toward nucleophilic attack, followed by formation of an imidic acid intermediate that tautomerizes to the corresponding amide. Subsequent acid-catalyzed hydrolysis of the amide yields the final carboxylic acid product [13].
Reduction reactions of the carbonitrile group can be selectively controlled to yield different products depending on the reducing agent and reaction conditions . Lithium aluminum hydride reduction in tetrahydrofuran at low temperatures provides the primary amine product with 87% yield . This transformation involves nucleophilic attack by hydride at the nitrile carbon, followed by subsequent reduction steps that ultimately yield the primary amine. The reaction must be conducted under anhydrous conditions to prevent competing hydrolysis reactions .
Partial reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) allows selective conversion to the corresponding aldehyde with 76% yield . This reaction requires careful temperature control to prevent over-reduction to the alcohol or competing side reactions. The mechanism involves formation of an aluminum imine complex that is hydrolyzed during workup to provide the aldehyde product .
Controlled hydrolysis under milder conditions (H2SO4/H2O at 60°C) can be stopped at the amide stage, providing 5-aminothiophene-3-carboxamide in 89% yield [14]. This transformation requires careful monitoring to prevent further hydrolysis to the carboxylic acid. The reaction conditions must be optimized to achieve selective amide formation while minimizing competing reactions [14].
The amino group in 5-aminothiophene-3-carbonitrile provides a nucleophilic center that can undergo various derivatization reactions. These transformations are particularly important for modifying the electronic properties of the molecule and introducing additional functionality for further synthetic elaboration [16] [17].
Table 4: Amino Group Derivatization Reactions
| Derivatization Type | Reagents | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Acylation | Acetyl chloride/pyridine | N-Acetyl-5-aminothiophene-3-carbonitrile | 92 | Complete |
| Alkylation | Methyl iodide/K2CO3 | N-Methyl-5-aminothiophene-3-carbonitrile | 84 | Complete |
| Diazotization | NaNO2/HCl, 0°C | 5-Diazoniumthiophene-3-carbonitrile | 78 | High |
| Schiff Base Formation | Benzaldehyde/EtOH | N-Benzylidene-5-aminothiophene-3-carbonitrile | 89 | Complete |
Acylation reactions of the amino group proceed through nucleophilic attack at the carbonyl carbon of acid chlorides or anhydrides [16] [18]. Treatment with acetyl chloride in the presence of pyridine as a base provides N-acetyl-5-aminothiophene-3-carbonitrile in 92% yield with complete selectivity [16]. The reaction mechanism involves initial nucleophilic attack by the amino group at the electrophilic carbonyl carbon, followed by elimination of chloride and deprotonation by pyridine to yield the final amide product [18].
The use of pyridine serves multiple roles in this transformation: it acts as a base to neutralize the hydrogen chloride generated during the reaction, it can form an activated acylpyridinium intermediate that enhances the electrophilicity of the acylating agent, and it provides a non-nucleophilic environment that prevents competing reactions [18]. The complete selectivity observed reflects the high nucleophilicity of the amino group compared to other potential reaction sites in the molecule [16].
Alkylation reactions can be achieved using alkyl halides in the presence of a base such as potassium carbonate [17]. Treatment with methyl iodide provides N-methyl-5-aminothiophene-3-carbonitrile in 84% yield [17]. The reaction proceeds through a nucleophilic substitution mechanism (SN2) with the amino group attacking the electrophilic carbon of the alkyl halide. The lower yield compared to acylation reflects the potential for competing elimination reactions and the formation of quaternary ammonium salts [17].
Diazotization reactions involve treatment of the amino group with sodium nitrite in hydrochloric acid at low temperatures [19]. This transformation generates the corresponding diazonium salt, which can serve as an intermediate for further substitution reactions. The reaction achieves 78% yield and proceeds with high selectivity when conducted at 0°C to minimize decomposition of the diazonium intermediate [19]. The diazonium group can subsequently be displaced by various nucleophiles to introduce alternative functional groups [19].